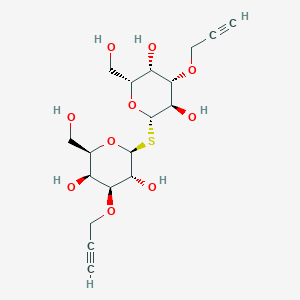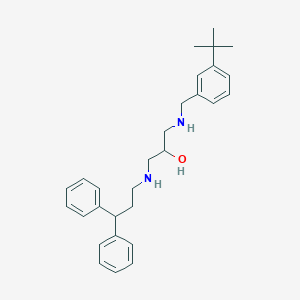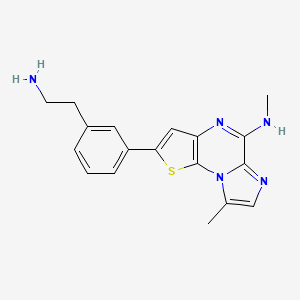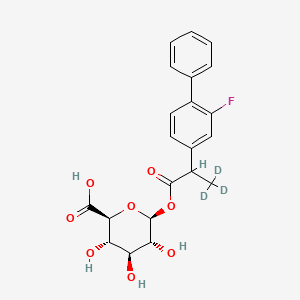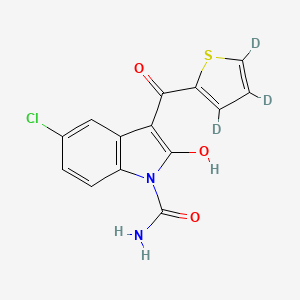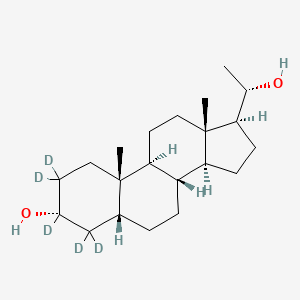
Pregnanediol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregnanediol-d5 is a deuterated form of pregnanediol, a metabolite of progesterone. This compound is often used in scientific research due to its stable isotopic labeling, which makes it suitable for various analytical techniques, including mass spectrometry. The deuterium atoms in this compound replace hydrogen atoms, providing a distinct mass shift that aids in the accurate quantification and analysis of biological samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pregnanediol-d5 typically involves the incorporation of deuterium atoms into the pregnanediol molecule. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often require controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps of purification, such as crystallization and chromatography, to ensure the final product meets the required isotopic purity standards .
Analyse Des Réactions Chimiques
Types of Reactions
Pregnanediol-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to pregnanedione-d5 using oxidizing agents.
Reduction: Reduction to pregnanolone-d5 using reducing agents.
Substitution: Halogenation or other substitution reactions at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various deuterated derivatives of pregnanediol, such as pregnanedione-d5 and pregnanolone-d5, which are useful in further research and analytical applications .
Applications De Recherche Scientifique
Pregnanediol-d5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of steroid hormones.
Biology: Helps in studying metabolic pathways and the role of progesterone in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism and excretion of progesterone.
Industry: Employed in the development of diagnostic assays and quality control of pharmaceutical products
Mécanisme D'action
Pregnanediol-d5 itself does not exert biological effects but serves as a tracer in metabolic studies. It helps in tracking the metabolic fate of progesterone by providing a distinct isotopic signature. The deuterium atoms in this compound allow for precise measurement of metabolic rates and pathways using mass spectrometry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pregnanediol: The non-deuterated form, used in similar applications but lacks the distinct isotopic signature.
Pregnanedione-d5: Another deuterated steroid used in metabolic studies.
Pregnanolone-d5: A deuterated metabolite of progesterone used in pharmacokinetic research
Uniqueness
Pregnanediol-d5 is unique due to its stable isotopic labeling, which provides a reliable and accurate means of studying steroid metabolism. Its use as an internal standard in analytical techniques ensures precise quantification and analysis, making it invaluable in both research and industrial applications .
Propriétés
Formule moléculaire |
C21H36O2 |
|---|---|
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
(3R,5R,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,12D2,15D |
Clé InChI |
YWYQTGBBEZQBGO-XJARRWJNSA-N |
SMILES isomérique |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)O)C)C)([2H])[2H])O |
SMILES canonique |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


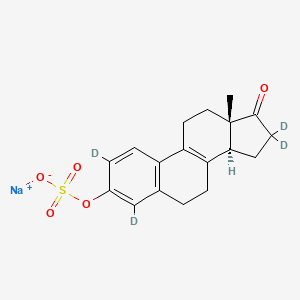
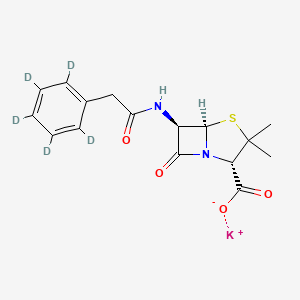
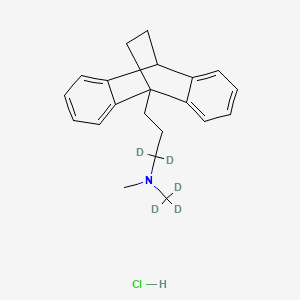
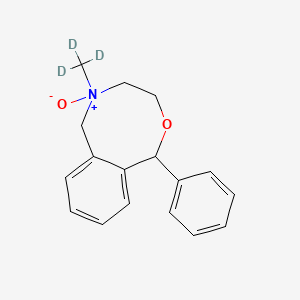
![8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]propyl]purine-2,6-dione;hydrochloride](/img/structure/B15142952.png)

![3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3](/img/structure/B15142964.png)
